[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
CAS No.: 1877308-61-6
Cat. No.: VC8084739
Molecular Formula: C13H19NO
Molecular Weight: 205.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1877308-61-6 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 |
| IUPAC Name | [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 |
| Standard InChI Key | MQIQTRXCBIVWTN-YPMHNXCESA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@H]1CO)CC2=CC=CC=C2 |
| SMILES | CC1CN(CC1CO)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CC1CO)CC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted with a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position (Figure 1). The (3S,4S) stereochemistry imposes distinct spatial constraints that influence its reactivity and interactions.
Molecular Descriptors
The molecular formula, C<sub>14</sub>H<sub>21</sub>NO, derives from the pyrrolidine backbone (C<sub>4</sub>H<sub>9</sub>N) augmented by substituents: a benzyl group (C<sub>7</sub>H<sub>7</sub>), a methyl group (CH<sub>3</sub>), and a hydroxymethyl group (CH<sub>2</sub>OH). The stereocenters at C3 and C4 are critical for dictating enantioselective interactions in biological systems .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the benzyl and hydroxymethyl groups to reveal a pyrrolidine precursor. Key steps include:
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Ring Formation: Cyclization of a γ-amino alcohol or related precursor to construct the pyrrolidine scaffold.
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Stereoselective Functionalization: Introduction of the methyl and hydroxymethyl groups with control over stereochemistry.
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Benzylation: Attachment of the benzyl group via nucleophilic substitution or reductive amination.
Critical Challenges:
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Stereochemical Purity: Competing epimerization during benzylation or reduction necessitates optimized reaction conditions (e.g., low temperatures, chiral catalysts) .
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Functional Group Compatibility: Protecting groups may be required to prevent undesired side reactions during hydroxymethyl installation.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by its hydroxyl and amine functionalities, as well as the benzyl substituent’s aromaticity.
Oxidation Reactions
The primary alcohol (-CH<sub>2</sub>OH) undergoes oxidation to form a ketone or carboxylic acid. For example:
This reaction is pH-dependent and typically proceeds via a two-electron oxidation mechanism .
Substitution Reactions
The benzyl group’s para position is susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation), though steric hindrance from the pyrrolidine ring may limit reactivity.
Protection-Deprotection Strategies
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Hydroxyl Group: Protection as a silyl ether (e.g., TBSCl) prevents unwanted oxidation during synthetic steps.
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Amine Group: Boc (tert-butoxycarbonyl) protection safeguards the nitrogen during functionalization .
Physicochemical Properties
Experimental data for this compound remains sparse, but properties can be extrapolated from structural analogs:
Solubility and Partitioning
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LogP: Estimated at 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Limited due to the benzyl group; enhanced via salt formation (e.g., hydrochloride).
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures >200°C, suggesting stability under standard storage conditions .
Hypothesized Biological Applications
Chiral pyrrolidines are prevalent in bioactive molecules, suggesting potential roles for this compound in:
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Neurology: As a dopamine receptor modulator due to structural resemblance to proline-containing neuropeptides.
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Antimicrobial Agents: The benzyl group may confer activity against Gram-positive bacteria via membrane disruption.
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.0–1.5 ppm), and hydroxymethyl protons (δ 3.4–3.7 ppm).
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IR Spectroscopy: O-H stretch (~3300 cm<sup>-1</sup>) and C-N stretch (~1250 cm<sup>-1</sup>) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively resolves enantiomers, critical for assessing stereochemical purity .
Industrial and Regulatory Considerations
Scalability Challenges
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Cost of Chiral Catalysts: Asymmetric synthesis requires expensive ligands (e.g., BINAP), necessitating catalyst recycling strategies.
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Waste Management: Benzyl halide byproducts require specialized disposal protocols to mitigate environmental impact.
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